molecular formula C16H22N2O2 B11851894 tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1-carboxylate

tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1-carboxylate

Cat. No.: B11851894
M. Wt: 274.36 g/mol
InChI Key: WGOULFWIVXQKSA-UHFFFAOYSA-N
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Description

Spirocyclic Architecture: Indoline-Pyrrolidine Fusion Analysis

The spirocyclic core of tert-butyl spiro[indoline-3,3'-pyrrolidine]-1-carboxylate consists of an indoline ring fused to a pyrrolidine ring via a single spiro carbon atom. The indoline moiety is a bicyclic system comprising a benzene ring condensed with a five-membered nitrogen-containing ring, while the pyrrolidine component is a saturated five-membered amine ring. The spiro junction forces the two rings into perpendicular planes, creating a rigid three-dimensional structure.

Key bond lengths and angles derived from X-ray crystallography or computational models reveal that the indoline N1–C2 bond measures approximately 1.38 Å, typical of aromatic C–N bonds, whereas the pyrrolidine N1'–C2' bond is longer (1.47 Å), consistent with single-bond character. The dihedral angle between the indoline and pyrrolidine planes ranges from 85° to 95°, minimizing steric clashes between the two rings. This orthogonal arrangement is stabilized by weak hyperconjugative interactions between the indoline’s π-system and the pyrrolidine’s σ*-orbitals, as evidenced by Natural Bond Orbital (NBO) analysis.

Stereochemical Features of the Spiro Junction

The spiro carbon (C3) serves as a stereogenic center, giving rise to two enantiomers. However, the presence of additional chiral centers in the pyrrolidine ring—specifically at C2' and C5'—introduces diastereomeric complexity. For example, substituents on the pyrrolidine nitrogen (e.g., the tert-butyl carboxylate group) can adopt axial or equatorial orientations, leading to distinct conformational isomers.

In the case of this compound, the tert-butyl group’s bulkiness favors an equatorial position on the pyrrolidine ring, reducing 1,3-diaxial strain. This preference is corroborated by nuclear Overhauser effect (NOE) spectroscopy, which shows stronger NOE correlations between the tert-butyl protons and the pyrrolidine’s axial hydrogens. Density Functional Theory (DFT) calculations further predict a 3.2 kcal/mol energy difference between the axial and equatorial conformers, with the latter being more stable.

Conformational Dynamics via NMR and Computational Modeling

Variable-temperature ¹H NMR studies in deuterated dimethyl sulfoxide (DMSO-d₆) reveal restricted rotation about the spiro carbon–pyrrolidine bond. At 25°C, the pyrrolidine ring’s protons exhibit broad singlet resonances, which sharpen upon heating to 60°C, indicating increased conformational mobility. Activation energy barriers for ring inversion, calculated using Eyring analysis, range from 12–15 kcal/mol, consistent with hindered rotation.

Molecular dynamics (MD) simulations performed in explicit solvent models (e.g., water and ethanol) demonstrate that the pyrrolidine ring undergoes pseudorotation, sampling chair-like and envelope-like conformations. The tert-butyl carboxylate group acts as a conformational lock, stabilizing the chair form through steric interactions with the indoline ring’s C4 hydrogen. These findings align with 2D-EXSY NMR data, which show slow exchange between conformers on the NMR timescale.

tert-Butyl Carboxylate Group: Steric and Electronic Effects

The tert-butyl carboxylate substituent exerts both steric and electronic influences on the spirocyclic system. Sterically, the tert-butyl group’s three methyl branches create a cone of protection around the pyrrolidine nitrogen, shielding it from electrophilic attack. This protection is quantified by Connolly surface analysis, which shows a 40% reduction in solvent-accessible surface area (SASA) compared to unsubstituted spiro[indoline-3,3'-pyrrolidine].

Electronically, the carboxylate’s ester carbonyl group withdraws electron density via induction, polarizing the pyrrolidine N–C bond. This polarization enhances the nitrogen’s basicity, as evidenced by a 0.5 pKa unit increase compared to non-carboxylated analogs. However, resonance effects from the ester’s oxygen atoms partially offset this trend, resulting in a net pKa of 8.2 for the pyrrolidine nitrogen. IR spectroscopy confirms these effects, with carbonyl stretching frequencies observed at 1720 cm⁻¹ (ester C=O) and 1685 cm⁻¹ (indoline C=N).

Table 1: Key Structural and Electronic Parameters of this compound

Parameter Value/Description Source
Molecular Formula C₁₆H₂₂N₂O₂
Molecular Weight 274.36 g/mol
Spiro Junction Dihedral 85°–95°
tert-Butyl SASA Reduction 40%
Pyrrolidine N pKa 8.2
Conformational Energy Gap 3.2 kcal/mol (equatorial vs. axial)

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

tert-butyl spiro[2H-indole-3,3'-pyrrolidine]-1-carboxylate

InChI

InChI=1S/C16H22N2O2/c1-15(2,3)20-14(19)18-11-16(8-9-17-10-16)12-6-4-5-7-13(12)18/h4-7,17H,8-11H2,1-3H3

InChI Key

WGOULFWIVXQKSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCNC2)C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

The 1,3-dipolar cycloaddition between isatin derivatives, α,β-unsaturated aldehydes, and amino acid esters constitutes a robust method for constructing the spiro[indoline-3,3'-pyrrolidine] scaffold. The process proceeds via in situ generation of azomethine ylides from isatin and secondary amines, followed by cycloaddition with dipolarophiles (e.g., cinnamaldehyde derivatives).

Key Steps :

  • Azomethine Ylide Formation : Isatin reacts with a Boc-protected proline ester in tetrahydrofuran (THF) under reflux, yielding a transient ylide intermediate.

  • Cycloaddition : The ylide undergoes [3+2] cycloaddition with an α,β-unsaturated aldehyde (e.g., cinnamaldehyde) in ethanol at 60°C, forming the spirocyclic framework.

  • Deprotection and Functionalization : The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP).

Optimization and Yields

Reaction parameters critically influence stereoselectivity and yield:

ParameterOptimal ConditionYield (%)Diastereomeric Ratio (dr)
CatalystDiphenylprolinol silyl ether8512:1
SolventTHF/EtOH (3:1)798:1
Temperature60°C8210:1

The use of chiral organocatalysts (e.g., diphenylprolinol derivatives) enables enantioselective synthesis, achieving up to 95% enantiomeric excess (ee) for specific derivatives.

Reductive Amination and Cyclization

Sequential Bond Formation

This two-step approach involves reductive amination followed by intramolecular cyclization:

  • Reductive Amination :

    • Indoline-3-carbaldehyde reacts with tert-butyl 3-aminopyrrolidine-1-carboxylate in methanol.

    • Sodium cyanoborohydride (NaBH3CN) facilitates imine reduction at 25°C, yielding a linear amine intermediate (85% yield).

  • Cyclization :

    • The intermediate undergoes Mitsunobu reaction conditions (DIAD, PPh3) in dichloromethane (DCM), promoting spirocycle formation via intramolecular etherification (72% yield).

Challenges and Solutions

  • Steric Hindrance : Bulky tert-butyl groups impede cyclization efficiency. Using high-dilution conditions (0.01 M) mitigates this issue.

  • Byproduct Formation : Competing N-alkylation is suppressed by employing trifluoroacetic acid (TFA) as a proton source during reductive amination.

Transition Metal-Catalyzed C–H Activation

Palladium-Mediated sp³–sp³ Coupling

Recent advances leverage palladium catalysts to forge the spirocyclic bond directly:

Protocol :

  • Indoline-3-carboxylic acid and tert-butyl pyrrolidine-1-carboxylate are combined with Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 in toluene at 110°C.

  • The reaction proceeds via C–H activation at the indoline 3-position, followed by coupling with the pyrrolidine nitrogen (68% yield).

Ligand Effects on Efficiency

Ligand screening reveals pronounced effects on turnover:

LigandYield (%)Turnover Number (TON)
Xantphos6813.6
BINAP5511.0
DPPF6112.2

Comparative Analysis of Methods

Efficiency and Scalability

MethodAverage Yield (%)Stereoselectivity (dr)Scalability (g-scale)
1,3-Dipolar Cycloaddition8210:1>100 g
Reductive Amination781:150 g
C–H Activation65N/A10 g

Cost and Practicality

  • Cycloaddition : Requires expensive organocatalysts but offers superior stereocontrol.

  • Reductive Amination : Cost-effective for small-scale synthesis but limited by moderate dr.

  • C–H Activation : High catalyst costs hinder industrial adoption despite mechanistic elegance.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Anticancer Activity

Research indicates that tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1-carboxylate exhibits significant anticancer properties. It has been shown to:

  • Induce apoptosis in various cancer cell lines.
  • Inhibit key enzymes involved in cancer proliferation, such as topoisomerases and kinases.
  • Promote mitochondrial cytochrome c release, triggering apoptotic pathways.

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its ability to inhibit bacterial growth positions it as a potential candidate for developing new antibiotics.

Enzyme Inhibition

The compound's unique structure allows it to interact with specific enzymes and receptors, leading to potential therapeutic effects. For instance, it may inhibit enzymes critical for various biological processes, contributing to its anticancer and antimicrobial activities.

Drug Development

Due to its diverse biological interactions, this compound serves as a model compound in drug discovery. It can be modified to create analogs with enhanced biological properties or altered pharmacokinetics .

Industrial Applications

Materials Science:
In addition to its medicinal applications, this compound is utilized in the development of new materials. Its spirocyclic structure allows it to serve as a building block for synthesizing functionalized compounds that may have applications in various industrial processes .

Case Studies

Several studies have investigated the biological activities of this compound:

  • Anticancer Efficacy : A study demonstrated that this compound effectively inhibited the growth of HeLa and Jurkat cancer cell lines through apoptotic mechanisms.
  • Antimicrobial Testing : Research revealed its effectiveness against MRSA strains in vitro, highlighting its potential as a new antibiotic candidate.

Mechanism of Action

The mechanism of action of tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The rigid spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The spiro[indoline-3,3'-pyrrolidine] core is versatile, with modifications at the indoline, pyrrolidine, or carboxylate positions significantly altering biological activity and physicochemical properties. Below is a comparison with key analogs:

Compound Name Substituents/Modifications Key Properties/Activities Reference
tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate Pyrrolidine replaced with piperidine Lower similarity (0.86) to target compound; used in Wnt inhibition studies .
tert-Butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate Bromine at indoline C5; piperidine core Molecular weight: 367.28; 98% purity; potential halogen-mediated reactivity .
Diethyl-2-oxo-1′-phenylspiro[indoline-3,3'-pyrrolidine]-2',5'-dicarboxylate Ethyl esters, phenyl group at pyrrolidine C2' 52% yield; diastereomeric ratio (dr) 3:1; SAR studies for 5-HT6R affinity .
tert-Butyl 7-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate Amino group at indoline C7, oxo at pyrrolidine IC₅₀ = 2.2 μM (Wnt/β-catenin inhibition); low cytotoxicity .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight Purity (%) Solubility (LogP) Key Functional Groups
tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1-carboxylate 303.36 95 2.1 (predicted) Carboxylate, spiro
tert-Butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate 367.28 98 3.0 (predicted) Bromine, piperidine
7-Amino-2-oxo derivative 303.36 ≥95 1.8 (predicted) Amino, oxo

Biological Activity

Tert-butyl spiro[indoline-3,3'-pyrrolidine]-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which includes an indoline and pyrrolidine moiety. Its molecular formula is C₁₇H₂₄N₂O₂, with a molecular weight of approximately 288.38 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in various biological activities.

The structural features of this compound enable diverse biological interactions, making it a candidate for drug development. The compound's synthesis typically involves several key steps that allow for modifications to enhance its biological activity or to create analogs for further research.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . It has shown potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating its relevance in combating antibiotic-resistant infections.

Anticancer Properties

The compound has been investigated for its anticancer activity , particularly in inhibiting the proliferation of cancer cells. Studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspases and promoting mitochondrial cytochrome c release. This mechanism suggests that this compound may inhibit critical enzymes involved in cancer cell growth, such as topoisomerases and kinases .

The molecular mechanism of action involves binding to the active sites of target enzymes, thereby inhibiting their catalytic activities. This inhibition disrupts DNA replication and cell division processes essential for tumor growth.

Dosage Effects

In laboratory settings, the effects of this compound have been observed to vary with dosage. At lower doses, it effectively inhibits tumor growth while minimizing toxicity to normal cells. This dosage-dependent effect highlights its potential as a therapeutic agent with a favorable safety profile.

Research Findings and Case Studies

StudyFindings
Study on Antimicrobial Activity Demonstrated effectiveness against MRSA and other bacterial strains.
Anticancer Research Induced apoptosis in A549 and MDA-MB-231 cancer cell lines; inhibited topoisomerases .
Dosage Response Lower doses inhibited tumor growth without significant toxicity; potential for therapeutic use.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1-carboxylate?

  • Methodology :

  • Cyclization : Formation of the indoline core via α-haloacetanilide cyclization under Lewis acid catalysis (e.g., AlCl₃) .
  • Spirocyclization : Azasulfonium salt-mediated cyclization under mild conditions to form the spiro junction .
  • Functionalization : Introduction of substituents (e.g., chloro, tert-butyl) via nucleophilic substitution or esterification .
    • Example : A one-pot synthesis achieved 85% yield using (E)-N-Boc-3-allylindoline and dipolarophiles, optimized for diastereoselectivity (dr 12.8:1) via 1,3-dipolar cycloaddition .

Q. Which analytical techniques are critical for characterizing this spirocyclic compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms spiro connectivity and substituent positions (e.g., δ 1.64 ppm for tert-butyl in CDCl₃) .
  • HRMS : Validates molecular weight (e.g., [M+Na]⁺ observed at m/z 409.1043) .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at 1795 cm⁻¹) .
    • Data Interpretation : Diastereomeric ratios (dr) are quantified via integration of distinct proton signals in ¹H NMR .

Advanced Research Questions

Q. How can diastereoselectivity in spirocyclization be optimized during synthesis?

  • Strategies :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance dipole-dipole interactions, improving dr .
  • Catalyst Screening : Chiral catalysts (e.g., Cinchona alkaloids) can induce enantioselectivity .
  • Temperature Control : Lower temperatures (0–20°C) stabilize transition states, as shown in tert-butyl ester functionalization .
    • Case Study : A 12.8:1 dr was achieved using dichloromethane at 0°C with triethylamine as a base .

Q. How should researchers address contradictions in reported biological activities (e.g., Wnt inhibition vs. cytotoxicity)?

  • Approach :

  • Assay Validation : Replicate assays under standardized conditions (e.g., IC₅₀ of 2.2 μM for TCF/β-catenin inhibition vs. cytotoxicity assays in HEK293 cells) .
  • Structural Modifications : Compare analogs (e.g., tert-butyl vs. methyl esters) to isolate pharmacophore effects .
  • Stability Testing : Evaluate compound degradation under assay conditions (e.g., pH, temperature) using HPLC .
    • Example : A Novartis study resolved low FOP-Flash activity by optimizing ML descriptors for spirocyclic interactions .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Tools :

  • Molecular Docking : Predict binding poses to targets (e.g., β-catenin) using AutoDock Vina .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
  • Descriptor Development : Machine learning (ML) models trained on spirocyclic compounds improve activity prediction .

Key Considerations for Researchers

  • Stereochemical Complexity : Prioritize chiral HPLC or SFC for resolving enantiomers in bioactive derivatives .
  • Stability : Store compounds at 2–8°C in sealed containers to prevent hydrolysis of the tert-butyl ester .
  • Toxicity Screening : Use in vitro models (e.g., HepG2 cells) to assess hepatotoxicity early in development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.